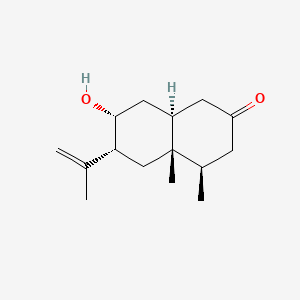

Isobrucein B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

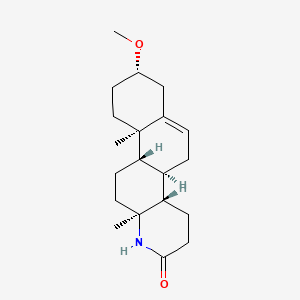

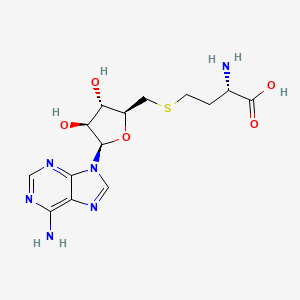

Isobrucein B is a quassinoid compound that has been isolated from the Amazonian medicinal plant Picrolemma sprucei . It has been studied for its biological activities, including its potential as an antimalarial agent .

Synthesis Analysis

Isobrucein B has been isolated from the stems and roots of Picrolemma sprucei . The quantification was performed in a fraction enriched with the quassinoids isobrucein B and neosergeolide using the PULCON method .Molecular Structure Analysis

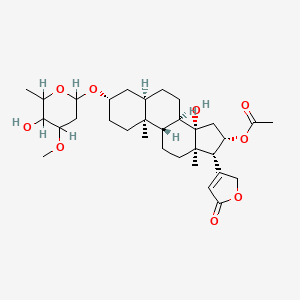

Isobrucein B has a molecular formula of C23H28O11 . Its average mass is 480.462 Da and its mono-isotopic mass is 480.163147 Da . The results of the docking analysis, based on the crystallized structures of RdRp and 3CLpro, indicated that isobrucein B and neosergeolide are potential inhibitors of the two proteins evaluated .Chemical Reactions Analysis

Isobrucein B has been found to inhibit the tyrosine phosphorylation and activation of STAT3, and also decrease total STAT3 protein levels via a mechanism due in part to enhanced proteasome-mediated degradation .Physical And Chemical Properties Analysis

Isobrucein B is a quassinoid compound with a molecular formula of C23H28O11 . Its average mass is 480.462 Da and its mono-isotopic mass is 480.163147 Da .科学的研究の応用

Anti-inflammatory and Antihyperalgesic Effects

Isobrucein B, isolated from Picrolemma sprucei, demonstrates notable anti-inflammatory and antihyperalgesic activities. In mice, it reduced carrageenan-induced inflammatory hyperalgesia, associated with decreased neutrophil migration and reduced production of pronociceptive cytokines. These effects are attributed to post-transcriptional modulation, impacting the production/release of pro-inflammatory cytokines without inhibiting NF-κB translocation to macrophage nuclei (Silva et al., 2015).

Antifeedant Activity Against Pests

Isobrucein B exhibits significant antifeedant activity against the aphid Myzus persicae and the diamondback moth (Plutella xylostella), suggesting its potential as a natural pest control agent. This activity was observed at concentrations as low as 0.05%, indicating its effectiveness in pest management (Polonsky et al., 1989), (Daido et al., 1995).

Cytotoxicity and Antitumor Properties

Isobrucein B has demonstrated potent cytotoxicity against a range of tumor cell lines, especially hematopoietic malignancies. It exhibits inhibitory effects on STAT3 activation, which is predictive of antitumor response. This activity suggests potential applications in cancer treatment, particularly for T-leukemias/lymphomas and various solid tumors (Hiwatari et al., 2007).

Antimicrobial and Anthelmintic Activity

Isobrucein B, along with other quassinoids, has been shown to possess antimicrobial and anthelmintic properties. It demonstrated lethal effects in vitro against Haemonchus contortus larvae, a gastrointestinal nematode parasite, suggesting potential applications in controlling parasitic infections (Nunomura et al., 2006).

Potential Inhibitory Effects on SARS-CoV-2 Targets

Recent research has explored the inhibitory potential of isobrucein B on key proteins of SARS-CoV-2, such as 3CLpro and RdRp, using in silico approaches. This suggests a possible role for isobrucein B in the development of treatments for COVID-19 (Silva et al., 2021).

作用機序

特性

CAS番号 |

53663-03-9 |

|---|---|

分子式 |

C23H28O11 |

分子量 |

480.5 g/mol |

IUPAC名 |

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-acetyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C23H28O11/c1-8-5-11(25)17(27)21(3)10(8)6-12-22-7-32-23(20(30)31-4,18(28)13(26)15(21)22)16(22)14(19(29)34-12)33-9(2)24/h5,10,12-18,26-28H,6-7H2,1-4H3/t10-,12+,13+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1 |

InChIキー |

WAYNIXHIORQRDI-RWLFMTGCSA-N |

異性体SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

正規SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

同義語 |

isobrucein B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)